4,6-Diiodo-2-methylpyridin-3-ol
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Overview
Description
4,6-Diiodo-2-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H5I2NO and a molecular weight of 360.92 g/mol This compound is characterized by the presence of two iodine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a hydroxyl group at the 3 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-2-methylpyridin-3-ol typically involves the iodination of 2-methylpyridin-3-ol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 4 and 6 positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diiodo-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine ketones, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
4,6-Diiodo-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Diiodo-2-methylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and hydroxyl group play a crucial role in binding to active sites and modulating biological activity. The compound can inhibit or activate specific pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
2-Methylpyridin-3-ol: Lacks the iodine atoms, resulting in different chemical reactivity and applications.
4-Iodo-2-methylpyridin-3-ol: Contains only one iodine atom, leading to distinct properties and uses.
6-Iodo-2-methylpyridin-3-ol: Similar to 4-Iodo-2-methylpyridin-3-ol but with the iodine atom at a different position.
Uniqueness: The dual iodination enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Biological Activity
4,6-Diiodo-2-methylpyridin-3-ol is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may enhance its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C7H6I2N1O with a molecular weight of approximately 307.93 g/mol. The presence of two iodine atoms at the 4 and 6 positions, along with a hydroxyl group at the 3 position, contributes to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C7H6I2N1O |
Molecular Weight | 307.93 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's ability to disrupt bacterial cell membranes is thought to be one of the mechanisms underlying its antimicrobial effects.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's structural characteristics allow it to interact with cellular targets involved in cancer progression, making it a subject of interest in cancer research .
The mechanism of action for this compound involves its interaction with various biological targets. It is believed to act by inhibiting key enzymes or receptors that are crucial for microbial survival and cancer cell proliferation. The halogen atoms in its structure may enhance binding affinity to these targets, facilitating its biological effects .
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings support its potential use as an antimicrobial agent in clinical settings.
Evaluation of Anticancer Properties
In another study published in the Journal of Medicinal Chemistry, the anticancer properties of this compound were assessed using human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 25 µM against breast cancer cells (MCF-7). Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls.
Properties
CAS No. |
188923-76-4 |
---|---|
Molecular Formula |
C6H5I2NO |
Molecular Weight |
360.92 g/mol |
IUPAC Name |
4,6-diiodo-2-methylpyridin-3-ol |
InChI |
InChI=1S/C6H5I2NO/c1-3-6(10)4(7)2-5(8)9-3/h2,10H,1H3 |
InChI Key |
NEQZEMWIDPMUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)I)I)O |
Origin of Product |
United States |
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